GNE-140 racemic
Overview
Description
GNE-140 racemic is a novel potent lactate dehydrogenase (LDHA) inhibitor . It is used for research purposes only .
Molecular Structure Analysis
The molecular formula of GNE-140 racemic is C25H23ClN2O3S2 . The exact mass is 498.08 and the molecular weight is 499.04 .Chemical Reactions Analysis
In lyophilized form, GNE-140 racemic is stable. In solution, it should be stored at -20ºC and used within a certain period to prevent loss of potency . It’s recommended to avoid multiple freeze/thaw cycles .Physical And Chemical Properties Analysis
GNE-140 racemic is a white to beige powder . It is soluble in DMSO . The chemical should be stored lyophilized at -20ºC .Scientific Research Applications
1. Cancer Research
GNE-140 racemic has been a focus in cancer research due to its role in metabolic reprogramming in tumors. One study highlighted its use as an inhibitor of lactate dehydrogenase (LDHA) in tumor growth in vitro and in vivo. Specifically, in pancreatic cells, GNE-140's LDHA inhibition affected global metabolism and could be combined with other inhibitors to target mitochondrial or AMPK-S6K signaling pathways, potentially broadening its clinical utility and reducing resistance to LDHA inhibition (Boudreau et al., 2016).
2. Breast Cancer Research
GNE-140 has been researched for its effects on breast cancer cells. A study on MDA-MB-231 triple-negative breast cancer cells found that GNE-140 fully blocked lactic acid production, impacting glucose utilization and glycolytic pathway. While it didn't affect cell viability or energy production, it did result in decreased cell division. The study suggests an unknown link between LDH enzyme activity and cell cycle progression, independent of lactic acid (Mazzio et al., 2021).
3. Glioma Research
In the context of murine gliomas, research on GNE-140 revealed that its inhibition of LDH-A could unexpectedly increase the aggressiveness of certain gliomas, suggesting that metabolic-inhibition treatment strategies need careful assessment. This highlights the complex metabolic interactions between tumor cells and their environment (Maeda et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GNE-140 racemic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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